L-Prolyl-L-leucylglycyl-L-isoleucinamide
Description
L-Prolyl-L-leucylglycyl-L-isoleucinamide is a tetrapeptide comprising the amino acids proline (Pro), leucine (Leu), glycine (Gly), and isoleucine (Ile), with an amide group at the C-terminus. Proline’s cyclic structure confers conformational rigidity, while glycine enhances flexibility, making this compound distinct in its balance of stability and adaptability.
Properties
CAS No. |
846021-82-7 |
|---|---|
Molecular Formula |
C19H35N5O4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H35N5O4/c1-5-12(4)16(17(20)26)24-15(25)10-22-18(27)14(9-11(2)3)23-19(28)13-7-6-8-21-13/h11-14,16,21H,5-10H2,1-4H3,(H2,20,26)(H,22,27)(H,23,28)(H,24,25)/t12-,13-,14-,16-/m0/s1 |
InChI Key |
KAVRSQMWXNUUTM-YXWQFLTLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-leucylglycyl-L-isoleucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Prolyl-L-leucylglycyl-L-isoleucinamide with structurally or functionally related peptides, based on molecular features, sequence variations, and inferred biological activity:
Key Comparative Insights:
Sequence Length and Complexity :
- This compound’s shorter sequence (4 residues) contrasts with larger analogs like Prolyl-tyrosyl-prolyl-phenylalanyl-valyl-glutamyl-prolyl-isoleucinamide (8 residues), which may exhibit higher target specificity but reduced bioavailability .
- Cyclic peptides (e.g., cyclo(Leucyl-prolyl)) demonstrate enhanced enzymatic resistance compared to linear counterparts .
Functional Group Modifications :
- Terminal amidation (as in this compound) is common in bioactive peptides to mimic natural hormone structures (e.g., oxytocin, vasopressin) .
- Acetylation (e.g., N-Acetyl-L-tyrosyl-L-prolyl-L-tyrosyl-L-phenylalanyl-L-isoleucinamide) improves membrane permeability and prolongs half-life .
Biological Implications: Proline-rich sequences (e.g., Pro-Leu-Gly-Ile-NH₂) are associated with modulating dopamine receptors or collagen-binding domains, while aromatic residues (Tyr, Phe) enhance receptor affinity . Non-peptidic analogs (e.g., N-Propyl L-Z-isoleucinamide) bypass proteolytic degradation but lack native peptide interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
